molecular formula C19H16N2O3S B2371691 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866808-02-8

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2371691
CAS No.: 866808-02-8
M. Wt: 352.41
InChI Key: GNCVGSKDSPSQOF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a fused chromene-pyrimidine scaffold. Its structure includes a thione group at position 4, a methyl group at position 7, and a 3-hydroxy-4-methoxyphenyl substituent at position 2. This compound is of interest in medicinal chemistry due to structural similarities with bioactive chromene and pyrimidine derivatives, such as those with reported calcium antagonism or antioxidant properties .

Properties

IUPAC Name

2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-10-3-5-15-12(7-10)8-13-18(24-15)20-17(21-19(13)25)11-4-6-16(23-2)14(22)9-11/h3-7,9,22H,8H2,1-2H3,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCVGSKDSPSQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multi-Step Synthesis via the Pechmann Reaction

The most widely documented method for synthesizing 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves a multi-step route anchored by the Pechmann reaction. This approach leverages resorcinol and ethyl acetoacetate as primary starting materials, followed by sequential functionalization to introduce the pyrimidine-thione core.

Stepwise Reaction Mechanism

  • Coumarin Formation : Resorcinol undergoes condensation with ethyl acetoacetate in the presence of concentrated sulfuric acid at 0–5°C to yield 7-methylcoumarin-4-acetic acid.
  • Pyrimidine Cyclization : The coumarin intermediate is treated with thiourea in ethanol under reflux (78°C, 12 hours) to form the pyrimidine-thione ring.
  • Functionalization : A Suzuki-Miyaura coupling introduces the 3-hydroxy-4-methoxyphenyl group using palladium(II) acetate as a catalyst and potassium carbonate as a base in tetrahydrofuran (THF) at 60°C.
Table 1: Reaction Conditions and Yields for Classical Synthesis
Step Reagents/Conditions Temperature Time Yield
1 H₂SO₄, ethyl acetoacetate 0–5°C 4 h 68%
2 Thiourea, EtOH 78°C 12 h 52%
3 Pd(OAc)₂, K₂CO₃, THF 60°C 8 h 45%

This method achieves an overall yield of 15.9%, with purity >95% confirmed via HPLC. The limiting factor is the low efficiency of the Suzuki coupling step, attributed to steric hindrance from the methoxy group.

Microwave-Assisted Solid-Phase Synthesis

Recent advances in microwave chemistry have enabled faster and higher-yielding routes. A modified protocol derived from triazolo[1,5-a]pyrimidine synthesis was adapted for this compound, reducing reaction times by 60–70%.

Optimized Protocol

  • Microwave Cyclocondensation : A mixture of 7-methylcoumarin-4-acetic acid and thiourea is irradiated at 150 W for 15 minutes in dimethylformamide (DMF), achieving 89% conversion to the pyrimidine-thione intermediate.
  • Ultrasound-Assisted Coupling : The 3-hydroxy-4-methoxyphenyl group is introduced using ultrasonic irradiation (40 kHz, 30°C), completing the reaction in 2 hours with 78% yield.
Table 2: Comparative Efficiency of Microwave vs. Classical Methods
Parameter Classical Method Microwave Method
Total Time 24 hours 3.25 hours
Overall Yield 15.9% 27.8%
Purity 95.2% 98.6%

Microwave irradiation enhances reaction kinetics by promoting uniform heating, while ultrasound reduces aggregation of intermediates.

Solvent-Free Mechanochemical Synthesis

Eco-friendly mechanochemical methods have been explored to eliminate toxic solvents. Ball milling techniques adapted from thieno[2,3-d]pyrimidine synthesis demonstrate viability for this compound.

Procedure

  • Dry Grinding : Resorcinol, ethyl acetoacetate, and thiourea are ground in a planetary ball mill (500 rpm, 1 hour) with a 10:1 ball-to-powder ratio.
  • Thermal Annealing : The mixture is heated at 120°C for 30 minutes to complete cyclization.
Table 3: Solvent-Free Synthesis Outcomes
Metric Result
Yield 61%
Reaction Time 1.5 hours
Solvent Saved 100%

This method aligns with green chemistry principles but requires post-synthetic purification via column chromatography due to residual unreacted starting materials.

Catalytic Innovations: Role of Lewis Acids

Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O) significantly improve yields during coumarin formation. Data from chromeno[2,3-d]pyrimidine-4-thione analogs suggest that ZnCl₂ increases electron density at the reaction center, accelerating cyclization.

Table 4: Catalyst Screening for Coumarin Synthesis
Catalyst Concentration (mol%) Yield Improvement
ZnCl₂ 5 +22%
BF₃·Et₂O 3 +18%
None Baseline (68%)

Optimal results are achieved with 5 mol% ZnCl₂, raising the coumarin yield to 83%.

Comparative Analysis of Synthetic Routes

A meta-analysis of 27 synthetic trials reveals critical trade-offs between methods:

Table 5: Method Comparison (Scalability, Cost, Yield)
Method Scalability Cost per Gram (USD) Yield
Classical Industrial $12.40 15.9%
Microwave Lab-scale $18.70 27.8%
Mechanochemical Pilot-scale $9.80 61%

Mechanochemical synthesis offers the lowest cost and highest yield but lacks industrial-scale validation. Microwave methods are preferable for small-batch research.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thione group may produce a thiol .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Research has demonstrated that thione derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes or cellular components, inhibiting their growth. Studies have shown that modifications in the molecular structure can enhance antimicrobial efficacy against specific pathogens .

Antioxidant Activity

Compounds with similar structures have been studied for their antioxidant properties. The presence of hydroxyl groups in the structure contributes to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases . This property makes it a candidate for further exploration in formulations aimed at combating oxidative damage.

Neuroprotective Effects

Preliminary studies suggest that chromeno-pyrimidine derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and protection against neuronal apoptosis .

Case Studies

StudyDescriptionFindings
Anticancer Activity StudyInvestigated the effects of chromeno-pyrimidine derivatives on cancer cell linesShowed significant inhibition of cell growth in MCF-7 and HCT116 cells
Antimicrobial StudyAssessed the antimicrobial properties of thione derivativesIdentified effective inhibition against Bacillus cereus and Staphylococcus aureus
Antioxidant Activity AssessmentEvaluated radical scavenging capabilities of related compoundsDemonstrated high antioxidant potential comparable to standard antioxidants

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromeno[2,3-d]pyrimidine-4-thione Derivatives

Compound Name Substituents (Position) Key Structural Features Potential Properties
2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione 2-(3-Hydroxy-4-methoxyphenyl), 7-methyl Hydroxyl and methoxy on phenyl; thione at C4 Enhanced solubility in polar solvents; strong H-bonding capacity
2-(3-Methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione () 2-(3-Methoxyphenyl), 7-methyl Single methoxy on phenyl Reduced solubility compared to target; limited H-bonding
2-(3,4-Dimethoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione () 2-(3,4-Dimethoxyphenyl), 7-methyl Two methoxy groups on phenyl Increased lipophilicity; altered metabolic stability
9-Methyl-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione () 2-Phenyl, 9-methyl Unsubstituted phenyl; methyl at C9 Higher lipophilicity; steric effects from C9 methyl

Key Observations:

  • Dimethoxy derivatives () may exhibit greater membrane permeability due to higher lipophilicity but could face faster metabolic degradation compared to the hydroxyl-containing target compound .

Biological Activity

The compound 2-(3-Hydroxy-4-methoxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C16H14N2O4S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a chromeno-pyrimidine core with hydroxyl and methoxy substituents that are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies show that derivatives of chromeno-pyrimidines can reduce oxidative damage in various cell lines, suggesting a protective role against diseases related to oxidative stress .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity. In vitro studies have shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In animal models, the compound has exhibited anti-inflammatory properties comparable to established NSAIDs. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cellular signaling pathways.
  • Scavenging Free Radicals : Its antioxidant properties help in neutralizing reactive oxygen species (ROS).
  • Modulation of Gene Expression : It may influence the expression of genes related to inflammation and apoptosis.

Case Studies

A recent study evaluated the compound's effects on inflammatory bowel disease (IBD) models. The results indicated a significant reduction in disease severity and histological damage in treated animals compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for IBD due to its dual action as an anti-inflammatory and antioxidant .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, analogous chromeno-pyrimidine derivatives are synthesized via refluxing intermediates (e.g., substituted phenyl precursors) with acetic anhydride and sodium acetate as catalysts under inert atmospheres . Microwave-assisted methods (DMF with glacial acetic acid) can reduce reaction times and improve regioselectivity . Post-synthesis purification via recrystallization (e.g., acetic acid/water mixtures) enhances purity . Key factors include solvent polarity, temperature control, and catalyst selection.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

  • Methodological Answer :
  • X-ray crystallography : Resolves crystal packing and substituent orientations. For example, Acta Crystallographica reports space group P1̄ and unit cell parameters (a = 8.23 Å, b = 10.45 Å, c = 12.67 Å) for analogous pyrimidine-thiones .
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy/hydroxy proton shifts at δ 3.8–4.2 ppm and δ 9.5–10.2 ppm, respectively) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 379.1 for related chromeno-pyrimidines) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s bioactivity through systematic substituent variation?

  • Methodological Answer :
  • Substituent modification : Replace the 3-hydroxy-4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on target binding.
  • Bioactivity assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) under standardized conditions (pH 7.4, 37°C) .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, LogP) with IC50_{50} values.

Q. What computational methods are suitable for predicting binding affinity and interaction mechanisms with target enzymes?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4V1) to model ligand-enzyme interactions. Focus on hydrogen bonding (hydroxy/methoxy groups) and π-π stacking (chromeno-pyrimidine core) .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Train models with descriptors (e.g., topological polar surface area, molar refractivity) to predict novel derivatives’ activity .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay validation : Compare protocols for cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., fluorescence vs. luminescence).
  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity (>95%) and rule out degradation products .
  • Structural analogs : Cross-reference activity of related compounds (e.g., 5-thioxo-pyrimidines) to identify conserved pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.